molecular formula C10H6N2OS B13727447 Oxazolo[4,5-c]quinoline-2-thiol

Oxazolo[4,5-c]quinoline-2-thiol

Cat. No.: B13727447
M. Wt: 202.23 g/mol
InChI Key: RGDINSUSDKZINJ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]quinoline-2-thiol is a heterocyclic compound that features a fused ring system comprising an oxazole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]quinoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-4-hydroxyquinolines with chiral isothiocyanates derived from 1-amino-7-hydroxynaphthalenes . This method typically involves a thiourea formation followed by a carbodiimide cyclization sequence . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]quinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo substitution reactions at various positions on the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.

Mechanism of Action

The mechanism of action of oxazolo[4,5-c]quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Oxazolo[4,5-c]quinoline-2-thiol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3H-[1,3]oxazolo[4,5-c]quinoline-2-thione

InChI

InChI=1S/C10H6N2OS/c14-10-12-8-5-11-7-4-2-1-3-6(7)9(8)13-10/h1-5H,(H,12,14)

InChI Key

RGDINSUSDKZINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=S)O3

Origin of Product

United States

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